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molecular formula C5H3F4N3O B8397955 2-Amino-4-fluoro-6-trifluoromethoxypyrimidine

2-Amino-4-fluoro-6-trifluoromethoxypyrimidine

Cat. No. B8397955
M. Wt: 197.09 g/mol
InChI Key: ITXBMHOQSSEJKJ-UHFFFAOYSA-N
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Patent
US05591694

Procedure details

2.7 g (0.015 mol) of 30% strength sodium methylate were added to 2.95 g (0.015 mol) of 2-amino-4-fluoro-6-trifluoromethoxypyrimidine in 50 ml of methanol in the course of 15 minutes while stirring at from -5° to 0° C. After stirring for 1 hour at 0° C. and heating to 25° C., the reaction mixture was evaporated down under reduced pressure, stirred with water and extracted with methylene chloride. Drying and evaporating down under reduced pressure gave 3.1 g (98% of theory) of the title compound of nD25 =1.4770.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[NH2:4][C:5]1[N:10]=[C:9](F)[CH:8]=[C:7]([O:12][C:13]([F:16])([F:15])[F:14])[N:6]=1>CO>[NH2:4][C:5]1[N:10]=[C:9]([O:2][CH3:1])[CH:8]=[C:7]([O:12][C:13]([F:16])([F:15])[F:14])[N:6]=1 |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2.95 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)F)OC(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
while stirring at from -5° to 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hour at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated down under reduced pressure
STIRRING
Type
STIRRING
Details
stirred with water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporating down under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OC)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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